Product packaging for Bis(octylphenyl) hydrogen phosphate(Cat. No.:CAS No. 28258-94-8)

Bis(octylphenyl) hydrogen phosphate

Cat. No.: B13746060
CAS No.: 28258-94-8
M. Wt: 474.6 g/mol
InChI Key: MHPZOLWFFCQILC-UHFFFAOYSA-N
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Description

Evolution and Significance of Acidic Organophosphorus Extractants in Chemical Science

Acidic organophosphorus extractants represent a cornerstone of modern separation science, with a history of development driven by the demands of hydrometallurgy and the nuclear industry. This class of compounds, which includes phosphoric, phosphonic, and phosphinic acids, is characterized by the presence of a phosphorus-oxygen double bond and at least one acidic proton. This structural feature enables them to act as cation exchangers, selectively forming complexes with metal ions and facilitating their transfer from an aqueous phase to an immiscible organic phase.

The significance of these extractants lies in their remarkable efficiency and selectivity for a wide range of metals. For instance, di-(2-ethylhexyl) phosphoric acid (D2EHPA) has been extensively used for the separation of rare earth elements (REEs), a group of metals critical for many high-tech applications. mdpi.comsajs.co.za The ability to separate these chemically similar elements from one another is a testament to the nuanced differences in the stability of the complexes they form with organophosphorus extractants.

The evolution of these extractants has been marked by the synthesis of new molecules with tailored properties. By modifying the organic groups attached to the phosphorus atom, researchers can fine-tune the extractant's steric and electronic properties, thereby influencing its selectivity and extraction efficiency for specific metals. This has led to the development of a diverse array of extractants, each with its own unique applications in metal recovery and purification.

Overview of Research Directions Pertaining to Bis(octylphenyl) Hydrogen Phosphate (B84403)

While research specifically on Bis(octylphenyl) hydrogen phosphate is not as extensive as for some other organophosphorus extractants, its structural characteristics suggest several promising research directions. As an aromatic phosphoric acid ester, it combines the properties of the phosphate group with the steric and electronic effects of the octylphenyl substituents.

A primary area of investigation is its application as a solvent extractant for valuable and strategic metals. A closely related compound, di-(octyl phenyl) phosphoric acid (DOPPA), has been identified as an efficient extractant for uranium. researchgate.net This suggests that this compound could also exhibit high affinity for uranium and other actinides, making it a candidate for use in the nuclear fuel cycle and for the recovery of uranium from phosphate ores.

Furthermore, the separation of rare earth elements remains a significant challenge, and the unique structure of this compound may offer advantages in this area. The bulky octylphenyl groups could provide steric hindrance that leads to enhanced selectivity between adjacent REEs. Research in this direction would likely involve comparative studies with established extractants like D2EHPA to evaluate its performance in terms of separation factors and extraction efficiency under various conditions (e.g., pH, extractant concentration).

Another research avenue involves the study of its physicochemical properties, such as its aggregation behavior in organic solvents and the formation of synergistic effects when used in combination with other extractants. Understanding these fundamental properties is crucial for optimizing its performance in any potential industrial application. The table below outlines some key physicochemical properties for a related compound, which can serve as a reference for expected properties of this compound.

Table 1: Physicochemical Properties of a Related Organophosphorus Extractant (Data presented is for illustrative purposes and may not represent this compound directly)

PropertyValue
Molecular FormulaC₂₈H₄₃O₄P
Molecular Weight474.6 g/mol
AppearancePowder or liquid
ApplicationPharmaceuticals, intermediates, custom synthesis

Data sourced from publicly available chemical supplier information.

The exploration of this compound and its analogues is indicative of the ongoing efforts to develop more efficient and selective separation technologies. Future research will likely focus on detailed experimental studies to quantify its extraction capabilities for a range of metals and to understand the underlying chemical mechanisms that govern its behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H43O4P B13746060 Bis(octylphenyl) hydrogen phosphate CAS No. 28258-94-8

Properties

CAS No.

28258-94-8

Molecular Formula

C28H43O4P

Molecular Weight

474.6 g/mol

IUPAC Name

bis(2-octylphenyl) hydrogen phosphate

InChI

InChI=1S/C28H43O4P/c1-3-5-7-9-11-13-19-25-21-15-17-23-27(25)31-33(29,30)32-28-24-18-16-22-26(28)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3,(H,29,30)

InChI Key

MHPZOLWFFCQILC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2CCCCCCCC

Origin of Product

United States

Synthesis Pathways and Structural Modifications of Bis Octylphenyl Hydrogen Phosphate

Established Synthetic Methodologies for Organophosphorus Acidic Esters

The synthesis of organophosphorus acidic esters like bis(octylphenyl) hydrogen phosphate (B84403) can be achieved through several established routes. The most common methods involve the reaction of a phosphorus-containing reagent with an alcohol or phenol.

One of the primary industrial methods for synthesizing dialkyl and diaryl hydrogen phosphates is the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol or phenol. In the case of bis(octylphenyl) hydrogen phosphate, this would involve the reaction of phosphorus oxychloride with octylphenol (B599344). The stoichiometry of the reactants is crucial in determining the product distribution between mono-, di-, and tri-substituted phosphates. To favor the formation of the diester, the molar ratio of phosphorus oxychloride to octylphenol is carefully controlled, typically around 1:2. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. nih.govgoogle.com

Another established method is the direct esterification of phosphoric acid with an alcohol. ontosight.aisciencemadness.org This approach is less common for producing diesters due to the formation of complex mixtures and the high temperatures required, which can lead to dehydration of the phosphoric acid to form polyphosphoric acids. google.com However, for certain applications, this can be a viable route. The reaction of phosphoric acid with octanol, a similar long-chain alcohol, can be catalyzed by sulfuric acid. ontosight.ai

A convenient two-step process for synthesizing dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine in a solvent like toluene. This is followed by hydrolysis with steam to yield the dialkyl phosphate with high purity, avoiding significant contamination from the trialkyl phosphate. This methodology is primarily effective for primary alcohols.

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of this compound synthesis. Various catalysts have been explored for the esterification of phosphorus compounds.

For the reaction involving phosphorus oxychloride, Lewis acids such as aluminum chloride, magnesium chloride, and titanium tetrachloride have been shown to catalyze the synthesis of tri-iso-octyl phosphate, a structurally related compound. google.com These catalysts can facilitate the reaction, allowing for lower reaction temperatures and reduced reaction times. google.com A patent describing the preparation of bis(2-ethylhexyl) phosphate, another analogous compound, also mentions the use of a catalyst in the reaction with phosphorus oxychloride. nih.gov

In the context of green chemistry, organocatalysts have gained attention. For instance, diphenyl ditelluride has been used as a catalyst for the reaction of aromatic hydroxyketones with dialkyl H-phosphonates under ultrasound irradiation, a method that could be adapted for phenols like octylphenol. nih.govnih.gov

Furthermore, the esterification of phosphonic acids has been achieved using orthoesters like triethyl orthoacetate, where the reaction temperature can be controlled to selectively produce either mono- or di-esters. researchgate.net While applied to phosphonic acids, the principle of using orthoesters as alkoxy donors could potentially be extended to phosphoric acid esterifications.

Catalyst TypeExample CatalystReactantsKey Findings
Lewis AcidAluminum chloride, Magnesium chloride, Titanium tetrachloridePhosphorus oxychloride, Isooctyl alcoholReduces reaction temperature and time for tri-iso-octyl phosphate synthesis. google.com
OrganocatalystDiphenyl ditellurideAromatic hydroxyketones, Dialkyl H-phosphonatesEnables synthesis of ketophosphonates under ultrasound irradiation. nih.govnih.gov
OrthoesterTriethyl orthoacetateButylphosphonic acidSelectively yields mono- or di-esters based on reaction temperature. researchgate.net

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis, and the production of organophosphorus esters is no exception. These novel routes often focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. nih.govnih.gov

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green chemistry tool. A two-step synthesis combining sonochemistry with enzymatic asymmetric reduction has been developed for chiral O,O-dialkyl-O-phenylphosphonate compounds. nih.govnih.gov The first step involves the ultrasound-assisted reaction of aromatic hydroxyketones with dialkyl H-phosphonates. nih.govnih.gov This metal-free approach can be performed sequentially, reducing waste and cost. nih.gov

Biocatalysis, using enzymes to catalyze reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. For example, the enzymatic reduction of ketophosphonate intermediates using carrots in water has been demonstrated to produce chiral hydroxyphosphonates in good yields and high enantiomeric excess. nih.govnih.gov The use of phospholipase D (PLD) from Streptomyces sp. has also been shown to be effective in the sustainable synthesis of complex phospholipids (B1166683) through transphosphatidylation, demonstrating the potential of enzymes in forming phosphate ester bonds.

The use of heterogeneous phosphate catalysts, such as natural and synthetic phosphates (e.g., hydroxyapatite), has been explored for Friedel-Crafts reactions, indicating their potential as environmentally benign catalysts in related organic transformations. google.com

Advanced Purification Techniques for High-Purity this compound

Achieving high purity is critical for many applications of this compound. Crude reaction mixtures often contain unreacted starting materials, byproducts like mono- and tri-esters, and residual catalysts. Several advanced purification techniques are employed to remove these impurities.

A common purification process for crude phosphate ester products involves a series of washing steps. The crude product can first be washed with a dilute acidic solution, which acts as a chelating agent to remove metal cation impurities. google.comcsic.es This is often followed by a water wash. google.comcsic.es For instance, a crude bisphenol A bis(diphenyl phosphate) product was purified by washing with a 1% phosphoric acid solution at 90°C. google.com Another example used a 0.8% solution of 1-hydroxyethylidene-1,1-diphosphonic acid as the chelating agent. google.com

After washing, the product is dried, often under vacuum. google.com To further reduce acidity, the dried product can be treated with an acid scavenger. Epoxy-containing compounds, such as 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexyl carboxylate, are effective acid scavengers that react with residual acidic impurities. google.comcsic.es

For the removal of a broader range of impurities, adsorption and filtration techniques are utilized. Activated carbon filtration has been shown to be effective in eliminating various organophosphate esters from water. researchgate.net Chromatographic methods, such as column chromatography using silica (B1680970) gel or Florisil, are also employed for the purification of organophosphorus compounds, particularly in laboratory settings to achieve very high purity. rsc.org

Purification StepReagent/MethodPurpose
Acidic WashDilute phosphoric acid or 1-hydroxyethylidene-1,1-diphosphonic acidRemoval of metal cations through chelation. google.com
Water WashDeionized waterRemoval of water-soluble impurities and residual acid. google.com
Acid Scavenging3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexyl carboxylateNeutralization of residual acidic impurities. google.comcsic.es
AdsorptionActivated CarbonRemoval of a broad range of organic impurities. researchgate.net
ChromatographySilica Gel / FlorisilHigh-purity separation of esters. rsc.org

Chemical Derivatization and Analog Synthesis for Functional Enhancement

Chemical derivatization and the synthesis of analogs are important strategies for enhancing the functionality of this compound and for tailoring its properties for specific applications.

For analytical purposes, dialkyl phosphates are often derivatized to increase their volatility and thermal stability for gas chromatography (GC) analysis. A common method involves the derivatization of dialkyl phosphates to their trimethylsilyl (B98337) (TMS) esters. researchgate.netnih.gov Another approach is derivatization with 2,3,4,5,6-pentafluorobenzyl bromide, which can be accelerated using microwave assistance. These methods allow for the precise quantification and speciation of individual alkyl phosphates in complex mixtures. researchgate.netnih.gov

In terms of functional enhancement, the synthesis of novel analogs can impart new properties. For example, new bis(acyl)phosphane oxide (BAPO) photoinitiators have been synthesized to functionalize cellulose (B213188) nanocrystal surfaces for polymer grafting. nih.gov This demonstrates how the core organophosphorus structure can be modified to create reactive molecules for materials science applications. While not a direct derivatization of this compound, it illustrates the principle of functionalizing organophosphorus compounds.

The synthesis of analogs with different alkyl or aryl groups can also be used to fine-tune the physical and chemical properties of the molecule, such as its solubility, viscosity, and thermal stability, which are critical for applications as lubricant additives, plasticizers, or flame retardants. ontosight.ai

Coordination Chemistry and Complexation Behavior of Bis Octylphenyl Hydrogen Phosphate

Fundamental Principles of Metal Ion Complexation by Acidic Organophosphorus Ligands

This section would have discussed the general principles governing the interaction of acidic organophosphorus compounds with metal ions. Topics would have included the nature of the P-O-H group, the role of the phosphoryl oxygen in coordination, the formation of dimeric and polymeric structures through hydrogen bonding, and the influence of steric and electronic effects of the organic substituents on complex stability and selectivity.

Stoichiometric Investigations and Structural Elucidation of Metal Complexes

This section would have delved into the specific metal-ligand ratios and the three-dimensional structures of complexes formed with bis(octylphenyl) hydrogen phosphate (B84403).

Spectroscopic Analysis of Coordination Environments in Bis(octylphenyl) Hydrogen Phosphate Complexes

This subsection would have presented data from techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy to probe the coordination environment of the metal ions. For instance, shifts in the P=O stretching frequency in IR spectra and changes in the ³¹P NMR chemical shifts upon complexation would have provided insights into the nature of the metal-ligand bond.

Thermodynamic and Kinetic Studies of Complex Formation with this compound

This section would have focused on the energetics and speed of the complexation reactions. Data tables would have been used to present thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of complexation, providing information on the spontaneity and driving forces of the reactions. Kinetic data, including rate constants and activation energies, would have shed light on the mechanisms of complex formation.

Applications in Advanced Separation Science and Hydrometallurgical Research

Mechanistic Investigations of Liquid-Liquid Extraction using Bis(octylphenyl) Hydrogen Phosphate (B84403)

Liquid-liquid extraction, or solvent extraction, remains a cornerstone of hydrometallurgical processes. Bis(octylphenyl) hydrogen phosphate, often used as a mixture of its mono- and di-ester forms known as Octyl Phenyl Acid Phosphate (OPAP), functions as a liquid cation exchanger. researchgate.net The di-ester, di(octylphenyl) phosphoric acid (DOPPA), is particularly noted for its role as a metal extractant. google.com

The separation of actinides from lanthanides is a critical step in the management of used nuclear fuel. This compound has demonstrated significant efficacy in this area, particularly for the recovery of uranium.

Research has shown that di-4-octylphenyl phosphoric acid (DOPPA) is an effective extractant for Uranium(VI) from sulfuric acid solutions. osti.govtandfonline.com The extraction process is significantly enhanced through synergistic effects when neutral organophosphorus compounds like tri-n-butyl phosphate (TBP) or tri-n-octyl phosphine (B1218219) oxide (TOPO) are added to the organic phase. osti.govtandfonline.com Studies focusing on Octyl Phenyl Acid Phosphate (OPAP) have detailed the extraction of Uranium(IV) and light lanthanides, specifically Lanthanum(III) and Neodymium(III), from concentrated phosphoric acid solutions. researchgate.net In these investigations, the stoichiometry of the extracted metal-extractant complexes was determined using slope analysis. researchgate.net

Further research into the components of OPAP revealed that the mono-ester, mono-octylphenyl phosphoric acid (MOPPA), is a superior extractant for quadrivalent actinides like Uranium(IV) and Plutonium(IV), while the di-ester (DOPPA) is more effective for hexavalent uranium. A study on the extraction of Plutonium(IV) from various acid media using purified MOPPA highlighted its potential for recovering plutonium from analytical waste streams.

Table 1: Research Findings on Actinide and Lanthanide Extraction

Metal Ion(s)ExtractantAqueous MediumKey Findings
U(VI)Di-4-octylphenyl phosphoric acid (DOPPA)Sulfuric AcidExtraction is enhanced by synergistic agents (TBP, DBBP, TOPO). osti.govtandfonline.com
U(IV), La(III), Nd(III)Octyl Phenyl Acid Phosphate (OPAP)Phosphoric AcidStoichiometry of extracted species was determined; separation feasibility was evaluated. researchgate.net
Pu(IV)Mono-octylphenyl phosphoric acid (MOPPA)Nitric, Sulfuric, Phosphoric AcidDemonstrated applicability for recovering plutonium from analytical wastes.
U(VI) vs. U(IV)DOPPA vs. MOPPAPhosphoric AcidDOPPA is a better extractant for U(VI), while MOPPA is superior for U(IV).

While extensively studied for actinide and lanthanide recovery, the application of this compound extends to the separation of other metals, including transition metal ions. google.com The fundamental mechanism of cation exchange allows for its use in broader hydrometallurgical contexts. The separation of valuable transition metals like cobalt and nickel from rare earth elements is crucial for recycling applications, such as in batteries and magnets. rsc.orgnih.govrsc.org

Acidic organophosphorus extractants are a well-established class of reagents for these separations. Although specific studies focusing solely on the separation of transition metals using this compound are less prevalent than those for actinides, its chemical properties suggest its utility in these systems. The principles governing the separation are based on the differential stability of the metal-extractant complexes formed in the organic phase, which allows for selective extraction from a multi-element aqueous feed.

Influence of Diluent Properties and Aqueous Phase Composition on Extraction Efficiency

The efficiency of a liquid-liquid extraction system is not solely dependent on the extractant but is also heavily influenced by the composition of both the organic (diluent) and aqueous phases.

The choice of diluent can affect the solvation of the extractant and the extracted complex, thereby influencing the extraction equilibrium. researchgate.net More significantly, the addition of synergistic agents to the diluent can dramatically improve extraction performance. In the extraction of Uranium(VI) with di-4-octylphenyl phosphoric acid (DOPPA), the synergistic effect was found to increase in the order: tri-n-butyl phosphate (TBP) < dibutylbutyl phosphonate (B1237965) (DBBP) < tri-n-octyl phosphine oxide (TOPO). osti.govtandfonline.com This enhancement is attributed to the formation of more stable addition products in the organic phase. tandfonline.com

The composition of the aqueous phase has a profound impact on extraction efficiency. A detailed study on the extraction of uranium from wet-process phosphoric acid using octylphenyl acid phosphate (OPAP) identified several key factors. osti.govacs.org

Table 2: Effect of Aqueous Phase Components on Uranium Extraction with OPAP

Aqueous ComponentEffect on Uranium Extraction
Total PhosphateDecreased
Ferric Iron (Fe³⁺)Decreased
Hydrofluoric Acid (HF)Decreased
Total Sulfate (B86663) (SO₄²⁻)Decreased
Aluminum (Al³⁺)Increased
Magnesium (Mg²⁺)Increased
Silicon (Si)Increased

Source: osti.govacs.org

These effects are primarily due to competition for the extractant by other ions (e.g., Fe³⁺) and complexation of the target metal ion (uranium) in the aqueous phase, which can either hinder or enhance its transfer to the organic phase. osti.gov

Development and Characterization of Solid-Phase Extraction Adsorbents and Membranes

To overcome some of the limitations of liquid-liquid extraction, such as solvent loss and the formation of emulsions, research has focused on immobilizing liquid extractants onto solid supports. This creates solid-phase extraction (SPE) adsorbents, also known as solvent-impregnated resins (SIRs), which combine the selectivity of the extractant with the ease of handling of a solid material.

The general methodology for creating SPE adsorbents involves impregnating a porous solid support with the extractant. google.com Materials like macroporous polymeric resins (e.g., Amberlite XAD series) or silica (B1680970) are commonly used as supports due to their high surface area and physical stability. google.comnih.gov The extractant, in this case, this compound, is physically held within the pores of the support.

This technique has been successfully applied to analogous organophosphorus compounds like di-(2-ethylhexyl)phosphoric acid (HDEHP). Polyurethane foams loaded with HDEHP have been used to extract actinide and lanthanide elements from acidic solutions. Similarly, macroporous resins with phosphinic or phosphoric acid functional groups have been investigated for the extraction of heavy rare-earth elements from phosphoric acid. researchgate.net While the principle is well-established, specific literature detailing the immobilization of this compound on supports is not as extensive as for more common extractants. However, the existing research with similar compounds provides a clear framework for the development of such materials.

The performance of any new adsorbent must be rigorously characterized to understand its separation capabilities. This involves conducting equilibrium and kinetic studies.

Adsorption isotherms describe the relationship between the concentration of the metal ion in the solution and the amount adsorbed onto the solid phase at equilibrium. Common models like the Langmuir and Freundlich isotherms are used to analyze this data, providing insights into the maximum adsorption capacity and the nature of the adsorption process.

Kinetic studies measure the rate at which adsorption occurs. Models such as the pseudo-first-order and pseudo-second-order kinetic models are applied to determine the rate-controlling steps of the adsorption process, which could be film diffusion or intra-particle diffusion. A kinetic study of phosphate adsorption by boehmite, for example, evaluated intraparticle diffusivities to understand the rate of uptake.

For a solid-phase adsorbent based on this compound, such isotherm and kinetic studies would be crucial for determining its efficiency, capacity, and selectivity for target metal ions, thereby paving the way for its application in enhanced separation processes.

Degradation Pathways and Stability of Bis Octylphenyl Hydrogen Phosphate in Research Environments

Analysis of Radiolytic and Hydrolytic Degradation Mechanisms

The degradation of bis(octylphenyl) hydrogen phosphate (B84403) is primarily driven by two key mechanisms: radiolysis and hydrolysis.

Radiolytic Degradation: In environments with ionizing radiation, such as in the reprocessing of spent nuclear fuel, the interaction of radiation with the solvent system generates a variety of reactive species, including radicals, electrons, and excited molecules. These species can subsequently react with bis(octylphenyl) hydrogen phosphate, leading to the cleavage of its chemical bonds. The primary targets for radiolytic attack are the phosphate ester linkages (P-O-C) and the C-H bonds on the octyl and phenyl groups. The presence of the phenyl group is thought to offer some degree of radiolytic protection to the molecule through a phenomenon known as the "sponge effect," where the aromatic ring can dissipate some of the absorbed energy, thus reducing the extent of degradation compared to purely aliphatic analogues.

The general mechanism for the radiolytic degradation of organophosphorus extractants involves the formation of acidic degradation products. For instance, the cleavage of the ester bond can lead to the formation of mono(octylphenyl) hydrogen phosphate and octylphenol (B599344). Further degradation can result in the formation of phosphoric acid and other smaller organic fragments.

Hydrolytic Degradation: Hydrolysis involves the reaction of this compound with water, leading to the cleavage of the phosphate ester bonds. This process is often catalyzed by the presence of strong acids or bases. In acidic environments, the phosphoryl oxygen is protonated, making the phosphorus atom more susceptible to nucleophilic attack by a water molecule. This results in the breaking of a P-O-Ar bond (where Ar is the octylphenyl group) to yield mono(octylphenyl) hydrogen phosphate and octylphenol.

The rate of hydrolysis is influenced by several factors, including temperature, pH, and the concentration of the acid or base catalyst. Generally, the rate of hydrolysis increases with increasing temperature and at extreme pH values (both highly acidic and highly alkaline).

Identification and Characterization of Degradation Products and Their Impact on Performance

The degradation of this compound results in the formation of several byproducts that can significantly affect its performance as a metal extractant. The primary degradation products identified from both radiolytic and hydrolytic pathways include:

Mono(octylphenyl) hydrogen phosphate: This is a primary degradation product resulting from the cleavage of one of the ester linkages.

Octylphenol: Formed alongside mono(octylphenyl) hydrogen phosphate during the cleavage of an ester bond.

Phosphoric Acid: Can be formed upon complete hydrolysis of the ester groups.

Shorter-chain alkanes and other organic fragments: Resulting from the radiolytic cleavage of the octyl chains.

These degradation products can be identified and quantified using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The accumulation of these degradation products in a solvent extraction system can have several detrimental effects on performance:

Formation of Emulsions and Crud: Acidic degradation products can act as surfactants, leading to the formation of stable emulsions at the aqueous-organic interface. This "crud" formation can disrupt the phase separation process, leading to operational difficulties and loss of both the organic and aqueous phases.

Interference with Stripping: Some degradation products can form strong complexes with the extracted metal ions, making the stripping or back-extraction step more difficult. This can lead to incomplete recovery of the target metal and contamination of the stripping solution.

To illustrate the potential impact of degradation on extraction performance, the following hypothetical data table shows the change in distribution coefficient (D) for a target metal ion as a function of the concentration of a key degradation product.

Concentration of Mono(octylphenyl) hydrogen phosphate (%)Distribution Coefficient (D) of Target Metal
015.2
214.1
512.5
109.8

This table presents hypothetical data to illustrate the trend of decreasing extraction efficiency with an increase in the concentration of a primary degradation product.

Strategies for Mitigating Degradation and Enhancing Compound Stability

Several strategies can be employed to minimize the degradation of this compound and prolong the lifespan of the solvent system in research and industrial settings.

Solvent Washing: A common method to remove acidic degradation products is to periodically wash the organic solvent phase with an alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution). This neutralizes the acidic byproducts, converting them into their salt forms, which are more soluble in the aqueous phase and can thus be removed. This process helps to restore the extraction performance and prevent the formation of emulsions.

Use of Modifiers and Suppressants: The addition of certain compounds, known as modifiers or suppressants, to the organic phase can help to mitigate degradation. For instance, the addition of a small amount of a long-chain alcohol or another neutral extractant can sometimes improve phase quality and reduce the impact of degradation products. In the context of radiolysis, the use of aromatic diluents can offer some protection to the extractant molecule due to the energy-absorbing properties of the aromatic rings.

Process Control: Careful control of operational parameters can also help to minimize degradation. This includes:

Temperature Control: Operating at lower temperatures can significantly reduce the rate of hydrolytic degradation.

Minimizing Contact Time: Reducing the contact time between the organic solvent and the highly acidic or radioactive aqueous phase can limit the extent of degradation.

Maintaining Optimal Acidity: Operating within a pH range where the rate of hydrolysis is minimized can also enhance stability.

The following table summarizes the key strategies for mitigating the degradation of this compound.

Mitigation StrategyMechanism of ActionKey Considerations
Alkaline Washing Neutralizes and removes acidic degradation products.Choice of alkaline reagent and concentration must be optimized to avoid saponification of the ester.
Use of Aromatic Diluents The aromatic solvent can absorb some of the radiation energy, protecting the extractant.The choice of diluent can affect the extraction efficiency and physical properties of the solvent.
Temperature Control Reduces the kinetic rate of hydrolytic degradation.May not be feasible in all process environments due to thermodynamic requirements of the extraction.
Control of Acidity Minimizes acid-catalyzed hydrolysis.The acidity of the aqueous phase is often dictated by the specific application (e.g., leaching or feed solution).

By implementing these strategies, the stability of this compound can be enhanced, ensuring more consistent and efficient performance over its operational lifetime.

Computational and Theoretical Studies on Bis Octylphenyl Hydrogen Phosphate

Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of bis(octylphenyl) hydrogen phosphate (B84403). These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, geometry, and reactivity.

Detailed research findings from computational studies on analogous organophosphorus compounds reveal key insights into the molecular properties of bis(octylphenyl) hydrogen phosphate. Ab initio calculations and DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G(d,p)), are commonly employed to optimize the molecular geometry and predict vibrational frequencies. scispace.com These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Furthermore, these computational methods are used to predict the reactivity of the molecule through the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's stability and reactivity. A smaller gap suggests higher reactivity. The MEP map visually represents the charge distribution and is used to identify electrophilic and nucleophilic sites, which are potential locations for interaction with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the intramolecular and intermolecular interactions, such as hydrogen bonding, which play a significant role in the formation of dimers and larger aggregates of organophosphorus acids. rsc.org

Table 1: Predicted Molecular Properties of this compound from Quantum Chemical Calculations

PropertyPredicted Value/InformationSignificance
Optimized GeometryProvides precise bond lengths (e.g., P=O, P-O, C-C, C-H) and angles.Fundamental to understanding the molecule's shape and steric hindrance.
HOMO EnergyIndicates the molecule's susceptibility to electrophilic attack.
LUMO EnergyIndicates the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO GapA key indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Highlights regions of negative potential (around the phosphoryl oxygen) and positive potential.Predicts sites for non-covalent interactions, including hydrogen bonding and metal coordination.
Natural Bond Orbital (NBO) ChargesQuantifies the charge distribution on each atom, offering insights into reactive sites.

Note: The values in this table are illustrative and represent the types of data obtained from quantum chemical calculations on similar organophosphorus compounds. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations of Interfacial Behavior and Complexation Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly valuable for understanding its behavior at liquid-liquid interfaces, which is critical for its role as a solvent extractant, and for investigating the dynamics of its complexation with metal ions.

In a typical MD simulation of a solvent extraction system, a simulation box is constructed containing the organic diluent (e.g., dodecane), the aqueous phase (water), and the extractant, this compound. The interactions between all atoms are described by a force field (e.g., GROMOS, CHARMM). The simulation then calculates the trajectory of each atom over a period of nanoseconds, providing a dynamic picture of the system. researchgate.net

These simulations can reveal how this compound molecules orient themselves at the interface, with the polar phosphate head group interacting with the aqueous phase and the nonpolar octylphenyl tails extending into the organic phase. This orientation influences the interfacial tension and the mechanism of metal extraction. MD simulations can also model the formation of reversed micelles and other aggregates in the organic phase. proceedings.science

Furthermore, MD simulations can be used to study the complexation of metal ions by this compound. By introducing metal ions into the simulation, it is possible to observe the coordination process, determine the structure of the resulting metal-extractant complex, and calculate the binding free energy. This information is crucial for understanding the selectivity of the extractant for different metals.

Table 2: Insights from Molecular Dynamics Simulations of a Similar Organophosphorus Extractant (D2EHPA) at a Water/Dodecane Interface

ParameterFinding for D2EHPARelevance to this compound
Interfacial ConcentrationD2EHPA molecules accumulate at the interface, with a specific packing density.The bulkier octylphenyl groups may lead to different packing and interfacial concentrations.
Interfacial Tension (IFT)The presence of D2EHPA lowers the IFT of the water/dodecane interface.The magnitude of IFT reduction is a key factor in extraction efficiency and phase separation.
Molecular OrientationThe phosphate head group is oriented towards the aqueous phase.This orientation is fundamental to the mechanism of metal ion transfer across the interface.
Aggregation BehaviorD2EHPA is known to form dimers and other aggregates in the organic phase.The nature and extent of aggregation affect the extraction stoichiometry and efficiency.

Source: Adapted from findings on D2EHPA in molecular dynamics simulation studies. researchgate.netproceedings.science

Predictive Modeling for Optimized Extraction and Coordination Properties

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be employed to correlate the structural features of this compound with its extraction and coordination properties. These models use statistical methods to build a mathematical relationship between molecular descriptors and an observed property.

For solvent extraction applications, a QSPR model could be developed to predict the extraction efficiency or selectivity of a series of related organophosphorus extractants, including this compound. The first step in building such a model is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to select the most relevant descriptors and build the predictive model. nih.govnih.gov The resulting model can then be used to predict the extraction performance of new, unsynthesized extractants, thereby guiding the design of more efficient and selective molecules.

The applicability domain of the model must be defined to ensure that predictions are reliable. nih.gov This involves ensuring that the new molecule is structurally similar to the compounds used in the training set of the model.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Models for Organophosphorus Compounds

Descriptor CategoryExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Number of P atoms, Number of aromatic ringsBasic molecular composition and size.
TopologicalWiener Index, Balaban Index, Kier & Hall Shape IndicesMolecular branching and shape.
GeometricalMolecular Surface Area, Molecular VolumeThree-dimensional size and shape.
ElectrostaticPartial Charges on key atoms (e.g., P, O), Dipole MomentCharge distribution and polarity.
Quantum-ChemicalHOMO/LUMO Energies, Hardness, ElectronegativityElectronic properties and reactivity.

Note: This table provides examples of descriptor types that could be used to build a predictive model for the extraction properties of this compound.

By leveraging these computational and theoretical approaches, researchers can gain a deep and predictive understanding of this compound, facilitating its optimization for specific applications and accelerating the discovery of new, high-performance materials.

Advanced Analytical Methodologies for Research on Bis Octylphenyl Hydrogen Phosphate

Spectrometric Techniques for Quantitative Analysis and Mechanistic Probes

Spectrometric methods are fundamental for both the quantitative determination of bis(octylphenyl) hydrogen phosphate (B84403) and for probing the mechanisms of its interactions. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed structural and quantitative data.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, is a powerful tool. In studies of related organophosphates like bis(monoacylglycero)phosphate (BMP), hydrophilic interaction liquid chromatography (HILIC) coupled to tandem high-resolution mass spectrometry (MS/MS) has been successfully used. nih.gov This approach allows for the unambiguous identification of lipid species based on retention time, accurate mass, and specific MS/MS fragmentation patterns. nih.gov For bis(octylphenyl) hydrogen phosphate, this technique would enable precise mass determination and fragmentation analysis to confirm its structure and quantify its presence in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural elucidation and purity assessment. For organophosphorus compounds, ³¹P NMR is particularly diagnostic, providing information about the chemical environment of the phosphorus atom. In research on analogous compounds like bis(2-ethylhexyl) hydrogen phosphite (B83602), Fourier Transform (FT) NMR was used to gather additional information on impurities that were difficult to resolve by other means. dtic.mil Quantitative data can be obtained through the digital integration of peak areas, often using an external reference like tetramethylsilane. dtic.mil

Infrared (IR) Spectroscopy: IR spectroscopy is a well-established technique for identifying functional groups. For this compound, the IR spectrum would show characteristic absorption bands corresponding to P=O, P-O-C (aryl), and O-H (from the phosphate group) vibrations. While often qualitative, it provides rapid confirmation of the compound's chemical structure. Data for the closely related bis(2-ethylhexyl)hydrogen phosphate is available in the NIST WebBook, serving as a reference for spectral interpretation. nist.gov

Table 1: Spectrometric Techniques in this compound Research

Technique Application Type of Information Provided Reference Example
LC-MS/MS Identification & Quantification Accurate mass, molecular formula, fragmentation patterns for structural confirmation. Separation and identification of isomeric phospholipids (B1166683). nih.gov
³¹P & ¹H NMR Structural Elucidation & Purity Chemical environment of phosphorus and proton atoms, identification of impurities. Analysis of impurities in phosphite simulants. dtic.mil

| Infrared (IR) | Functional Group Identification | Presence of key bonds (P=O, P-O-C, O-H). | Spectral data available for analogous compounds. nist.gov |

Chromatographic Separations for Isolation and Characterization of Compound and Complexes

Chromatography is essential for isolating this compound from reaction mixtures or complex samples and for characterizing its complexes. Both gas and liquid chromatography are employed, depending on the volatility and polarity of the compound and its derivatives.

Gas Chromatography (GC): GC is suitable for analyzing volatile or semi-volatile organophosphorus compounds. In a study focused on separating a mixture containing the related compound bis(2-ethylhexyl) hydrogen phosphite, various capillary columns, including DB-1, DB-5, and DB-1701, were evaluated. dtic.mil The DB-1701 column was found to provide the best separation from a common impurity. dtic.mil This demonstrates that with the appropriate column selection and method development, GC can be a robust method for purity analysis of this compound, provided it can be volatilized without degradation.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a more versatile technique for non-volatile compounds. As mentioned, HILIC is effective for separating polar phospholipids like BMPs. nih.gov Reversed-phase HPLC (RP-HPLC) is also widely used. For instance, RP-HPLC on a cyanopropyl-bonded stationary phase has been optimized for the separation of other complex organic molecules, indicating the breadth of available stationary phases for method development.

Extraction Chromatography: A significant application of compounds like this compound is their use as the active component in extraction chromatographic materials. The closely related bis(2-ethylhexyl) hydrogen phosphate (HDEHP) is the extractant in LN Resin, which is used for the separation of lanthanides and actinides. researchgate.net In this context, the organophosphate is not the analyte but rather the stationary phase that selectively interacts with and isolates metal ions from an acidic mobile phase. researchgate.net This highlights a key research area where the compound's complex-forming properties are central.

Table 2: Chromatographic Methods for this compound

Method Principle Application Key Parameters Reference Example
Gas Chromatography (GC) Separation based on volatility and interaction with stationary phase. Purity analysis and separation of volatile impurities. Column Type (e.g., DB-1701), Temperature Program. Separation of phosphite mixtures. dtic.mil
HILIC Partitioning between a polar stationary phase and a less polar mobile phase. Separation of polar compounds and isomers. Solvent Gradient, Stationary Phase Chemistry. Phospholipid profiling. nih.gov

| Extraction Chromatography | Analyte (e.g., metal ion) is retained by a liquid extractant immobilized on a solid support. | Isolation of specific elements, such as lanthanides. | Extractant (HDEHP), Acid Concentration of Mobile Phase. | Characterization of extraction materials. researchgate.net |

Electrochemical Sensing and Interaction Studies

While direct electrochemical sensing applications for this compound are not extensively documented, the principles can be inferred from research on other organophosphates and electrochemical receptor molecules. These studies focus on how the molecule's interaction with an analyte can be converted into a measurable electrical signal.

Cyclic Voltammetry (CV): CV is a primary technique for investigating the redox properties of a molecule and its complexes. Research on electrochemical receptors, such as bis[squaramido]ferrocenes for sulfate (B86663) sensing, demonstrates the core principle. researchgate.net In these systems, the binding of an anion (sulfate) to the receptor molecule causes a noticeable shift in the ferrocene's redox potential, which is observed in the cyclic voltammogram. researchgate.net

For this compound, a similar approach could be envisioned for detecting metal ions. The phosphate group is known to coordinate with metal ions. This interaction would alter the electronic environment of an integrated redox-active center or the capacitive properties of an electrode surface modified with the compound, leading to a detectable signal. A hypothetical study might involve immobilizing this compound on an electrode and measuring the change in the CV response upon the introduction of target metal ions.

Table 3: Hypothetical Electrochemical Sensing Scheme

Technique Experimental Setup Sensing Mechanism Expected Outcome Analogous Research

| Cyclic Voltammetry (CV) | A working electrode modified with this compound, a reference electrode, and a counter electrode in an electrolyte solution. | The phosphate group acts as a binding site for a target analyte (e.g., a metal ion). | A shift in peak potential or a change in peak current upon analyte binding. | Ferrocene-based receptors for anion sensing. researchgate.net |

Microscopic and Surface Characterization for Material-Incorporated Research

When this compound is incorporated into a solid material, such as a polymer resin for extraction chromatography, microscopic and surface analysis techniques are critical for characterizing the final product.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of the material. For an extraction resin, SEM would reveal the size, shape, and porosity of the resin beads. This is crucial as the physical structure of the support material (e.g., Amberchrom CG-71) impacts its chromatographic performance, including flow characteristics and surface area available for interaction. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX or EDS): Often coupled with SEM, EDX is an analytical technique used for the elemental analysis or chemical characterization of a sample. It can generate elemental maps of a surface. In the context of a resin impregnated with this compound, EDX could be used to confirm the presence of phosphorus and map its distribution across the surface of the polymer support. This would provide evidence of a successful and uniform loading of the extractant onto the resin.

Table 4: Microscopic and Surface Characterization Techniques

Technique Application Information Obtained
Scanning Electron Microscopy (SEM) Characterization of resin morphology. Particle size, shape, surface texture, and porosity.

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental mapping of the resin surface. | Confirmation and distribution of phosphorus, indicating the presence of the phosphate extractant. |

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of Bis(octylphenyl) hydrogen phosphate during synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming molecular structure. For example, compare experimental 1^{1}H and 31^{31}P NMR spectra with reference data to identify impurities or incomplete esterification. X-ray crystallography (if crystalline derivatives are available) provides definitive structural confirmation by resolving bond angles and atomic positions .

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

  • Methodological Answer : Reverse-phase chromatography using zirconium-based supports (e.g., Zr(octylphenyl phosphate) columns) enables high-resolution separation. Coupling with mass spectrometry (LC-MS/MS) enhances sensitivity, particularly for trace analysis in complex matrices. Validate methods using spiked recovery experiments to ensure accuracy .

Q. How does the compound’s hydrophobicity influence its application in separation technologies?

  • Methodological Answer : The octylphenyl groups enhance lipophilicity, making it effective in reverse-phase chromatography for separating nonpolar analytes. Experimentally, measure partition coefficients (log P) via shake-flask methods or computational models (e.g., COSMO-RS) to correlate structure with retention behavior .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in environmental studies?

  • Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., OECD Test Guidelines) to isolate confounding factors like metabolite interference. Pair in vitro assays (e.g., cytotoxicity in fish cell lines) with in silico QSAR modeling to predict bioaccumulation and ecological risks. Cross-validate findings with EPA prioritization frameworks .

Q. What mechanistic insights explain the compound’s role in uranium-selective electrodes?

  • Methodological Answer : The phosphate group chelates uranium ions, while octylphenyl chains mediate membrane stability. Use electrochemical impedance spectroscopy (EIS) to characterize ion transport and X-ray photoelectron spectroscopy (XPS) to confirm uranium-phosphate binding. Compare performance with mediators like tritolyl phosphate to optimize selectivity .

Q. How do steric effects of octylphenyl substituents impact catalytic or coordination chemistry applications?

  • Methodological Answer : Employ density functional theory (DFT) calculations to model steric hindrance around the phosphate moiety. Experimentally, synthesize analogues with varying alkyl chain lengths and compare catalytic activity (e.g., in ester hydrolysis) or metal coordination efficiency via titration calorimetry (ITC) .

Notes for Experimental Design

  • Theoretical Framing : Align hypotheses with organophosphorus chemistry principles (e.g., ligand design, chelation kinetics) to ensure methodological rigor .
  • Contradiction Resolution : Use multi-modal validation (e.g., NMR + XRD for structure; in vitro + in silico for toxicity) to address data discrepancies .

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